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molecular formula C9H5F3O5 B8535390 1,2-Benzenedicarboxylic acid, 3,4,6-trifluoro-5-methoxy- CAS No. 28889-41-0

1,2-Benzenedicarboxylic acid, 3,4,6-trifluoro-5-methoxy-

Cat. No. B8535390
M. Wt: 250.13 g/mol
InChI Key: URINGSBVJMKMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05523476

Procedure details

Into a 100 ml three necked flask, 10 g (0.04 mol) of the 4-methoxy-3,5,6-trifluorophthalic acid prepared in Example 22 and 14.2 g (0.04 mol) of trioctylamine were charged, and the mixture was reacted at 140° C. for 4 hours with stirring. After completion of the reaction, 30 ml of a 20% sodium hydroxide aqueous solution was added thereto and stirred. The aqueous phase was separated and neutralized with a 10% hydrochloric acid aqueous solution and extracted with ethyl acetate. Then, the solvent was distilled off to obtain 7.17 g of 3-methoxy-2,4,5-triflourobenzoic acid. The yield was 87.0%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
14.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
three
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([F:17])=[C:5]([C:14]([OH:16])=[O:15])[C:6](=[C:10]([F:13])[C:11]=1[F:12])C(O)=O.C(N(CCCCCCCC)CCCCCCCC)CCCCCCC.[OH-].[Na+]>>[CH3:1][O:2][C:3]1[C:4]([F:17])=[C:5]([CH:6]=[C:10]([F:13])[C:11]=1[F:12])[C:14]([OH:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C(=C(C(C(=O)O)=C(C1F)F)C(=O)O)F
Name
Quantity
14.2 g
Type
reactant
Smiles
C(CCCCCCC)N(CCCCCCCC)CCCCCCCC
Name
three
Quantity
100 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 140° C. for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C(C(=O)O)C=C(C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.17 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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